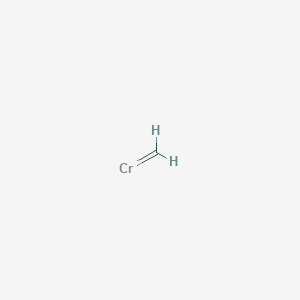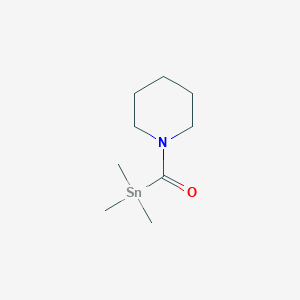
(Piperidin-1-yl)(trimethylstannyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Piperidin-1-yl)(trimethylstannyl)methanone is an organotin compound that features a piperidine ring and a trimethylstannyl group attached to a methanone moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of piperidine with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the trimethyltin chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(Piperidin-1-yl)(trimethylstannyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a subject of interest in medicinal chemistry.
Medicine
Research is ongoing to explore the potential therapeutic applications of (Piperidin-1-yl)(trimethylstannyl)methanone, particularly in the development of new drugs and diagnostic agents.
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (Piperidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Piperidinylmethanone derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
(Piperidin-1-yl)(trimethylstannyl)methanone is unique due to the combination of the piperidine ring and the trimethylstannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
116858-80-1 |
|---|---|
Formule moléculaire |
C9H19NOSn |
Poids moléculaire |
275.96 g/mol |
Nom IUPAC |
piperidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C6H10NO.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H2;3*1H3; |
Clé InChI |
RPMHWRYEJWFGMZ-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


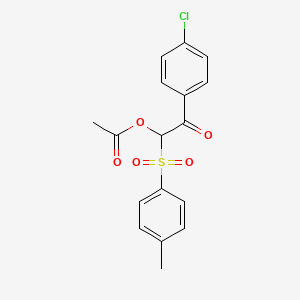
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


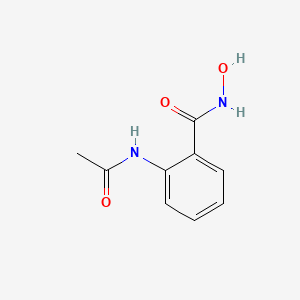
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
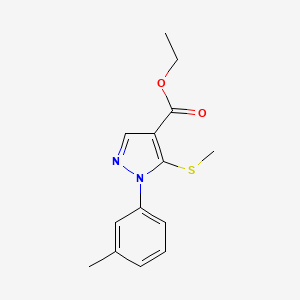
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)

